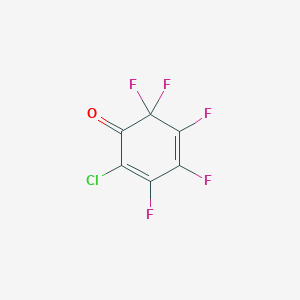silyl}methyl)dimethylsilane CAS No. 63794-51-4](/img/structure/B14501167.png)
Chloro({[(dichloroboranyl)methyl](dimethyl)silyl}methyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane is a complex organosilicon compound that features both boron and silicon atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane typically involves the reaction of dichloroborane with a suitable silane precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain a product that meets the required specifications for industrial applications .
化学反応の分析
Types of Reactions
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boron and silicon oxides.
Reduction: Reduction reactions can lead to the formation of different organosilicon and organoboron compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield boron and silicon oxides, while substitution reactions can produce a variety of functionalized organosilicon and organoboron compounds .
科学的研究の応用
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the development of new biomaterials and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of therapeutic agents.
作用機序
The mechanism by which Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane exerts its effects involves interactions with various molecular targets. The boron and silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex molecular structures. These interactions are crucial for its applications in organic synthesis and materials science .
類似化合物との比較
Similar Compounds
Similar compounds include other organosilicon and organoboron compounds, such as:
- Dichlorodimethylsilane
- Chlorotrimethylsilane
- Dichloromethylsilane
Uniqueness
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane is unique due to the presence of both boron and silicon atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds that contain only one of these elements. Its ability to form stable bonds with various elements makes it a versatile reagent in organic synthesis and materials science .
特性
CAS番号 |
63794-51-4 |
|---|---|
分子式 |
C6H16BCl3Si2 |
分子量 |
261.5 g/mol |
IUPAC名 |
chloro-[[dichloroboranylmethyl(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C6H16BCl3Si2/c1-11(2,5-7(8)9)6-12(3,4)10/h5-6H2,1-4H3 |
InChIキー |
BMRSLHSYRCZWIY-UHFFFAOYSA-N |
正規SMILES |
B(C[Si](C)(C)C[Si](C)(C)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)

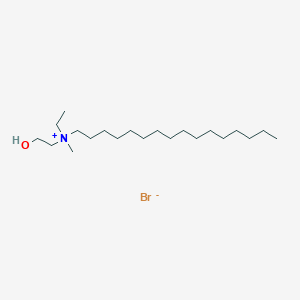
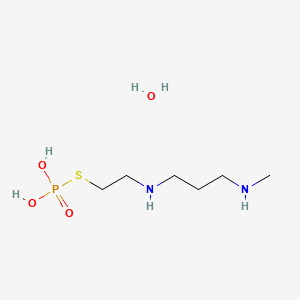


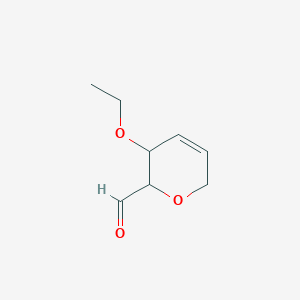
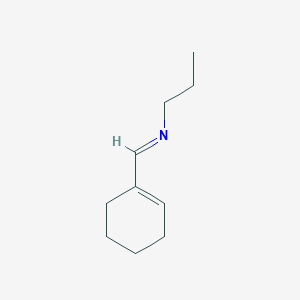
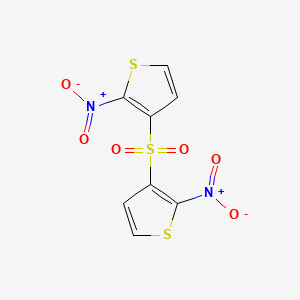
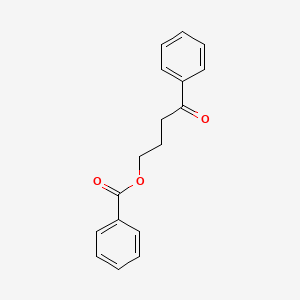
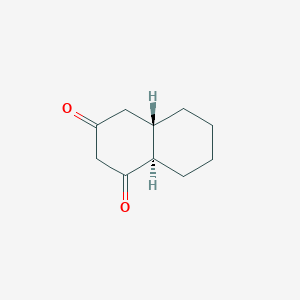

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
